molecular formula C21H22FN3O4S B11461126 1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B11461126
M. Wt: 431.5 g/mol
InChI Key: WIKVVFZUGKIAOX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2,5-dione core, which is substituted with a 4-fluorophenyl group and a phenylsulfonyl piperidinylamino group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the phenylsulfonyl piperidinylamino group: This can be accomplished through nucleophilic substitution reactions, where the piperidine ring is functionalized with a phenylsulfonyl group and subsequently attached to the pyrrolidine core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[1-(benzenesulfonyl)piperidin-4-yl]amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H22FN3O4S/c22-15-6-8-17(9-7-15)25-20(26)14-19(21(25)27)23-16-10-12-24(13-11-16)30(28,29)18-4-2-1-3-5-18/h1-9,16,19,23H,10-14H2

InChI Key

WIKVVFZUGKIAOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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